1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene
Description
Properties
IUPAC Name |
1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKFJXJXBCJCHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C3CCCC4=C3C5=C(CCCC5=C2C1)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238988 | |
| Record name | Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92387-50-3 | |
| Record name | Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092387503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(e)pyrene, 1,2,3,6,7,8,9,10,11,12-decahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Purification
- Pyrene Purification : The synthesis often begins with pyrene, which is purified by chromatographic and crystallization techniques to remove impurities that could interfere with subsequent reactions.
Partial Hydrogenation to Hexahydropyrene
Functionalization and Ring Closure
Further Hydrogenation to Decahydrobenzo[e]pyrene
- The tetrahydrobenzo[e]pyrene intermediate is subjected to further catalytic hydrogenation to yield 1,2,3,6,7,8,9,10,11,12-decahydrobenzo[e]pyrene. The hydrogenation is carefully monitored to ensure selective saturation of specific rings without degrading the aromatic system.
Detailed Experimental Findings and Conditions
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Pyrene purification | Chromatographic absorption, crystallization | Ensures high purity starting material |
| 2 | Partial hydrogenation to hexahydropyrene | Catalytic hydrogenation (Pt catalyst), controlled H2 atmosphere | Avoids over-reduction, yields 1,2,3,6,7,8-hexahydropyrene |
| 3 | Formation of 4-(1-pyrenyl)butyric acid | Hydrolysis of ortho ester intermediates under acidic conditions | Purification by continuous extraction to remove pyrene traces |
| 4 | Cyclization to tetrahydrobenzo[e]pyrene | Acid-catalyzed cyclization | Prepares the core structure for further hydrogenation |
| 5 | Final hydrogenation to decahydro derivative | Catalytic hydrogenation with Pd on alumina or Pt catalyst, mesitylene solvent, nitrogen atmosphere | Requires repeated dehydrogenation if incomplete; purification by chromatography |
Analytical and Purification Techniques
- Chromatographic Absorption : Used extensively to remove impurities and unreacted starting materials at various stages.
- Distillation and Crystallization : Applied for purification of intermediates such as pyrene-1-carboxaldehyde and ketone derivatives.
- Continuous Extraction : Employed to separate acid intermediates from pyrene residues.
- Spectroscopic Analysis : Structural confirmation by NMR, IR, and mass spectrometry supports the identification of intermediates and final product.
Research Data Summary
The Environmental Protection Agency (EPA) report (EPA-650/2-74-040) documents the synthesis of benzo[e]pyrene derivatives including decahydrobenzo[e]pyrene, highlighting the following:
- Four out of five synthetic steps for benzo(e)pyrene derivatives have been completed successfully.
- The immediate precursor to this compound was prepared in sufficient quantity and purity.
- The final hydrogenation to the decahydro compound was achieved with catalytic hydrogenation under controlled conditions.
- Purification methods ensured the final product purity exceeded 99.9% where applicable.
- The synthetic sequence is adapted from classical polycyclic aromatic hydrocarbon chemistry with modifications for selectivity and yield optimization.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes selective oxidation to form hydroxylated derivatives. Key reagents and conditions include:
| Reagent System | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| KMnO₄ in acidic medium | Room temperature, 12–24 hr | Hydroxylated decahydro derivatives | 60–75% | |
| CrO₃ in acetic acid | Reflux, 4–6 hr | Ketonic intermediates | 45–55% |
These reactions proceed via radical-mediated mechanisms, with oxidation occurring preferentially at tertiary carbon positions due to steric accessibility .
Reduction and Hydrogenation
Further hydrogenation of the compound has been explored to achieve full saturation:
| Catalyst System | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| H₂, Pd/C (10% w/w) | 300–320°C, 2 hr | Fully saturated hydrocarbon | 86% | |
| LiAlH₄ in anhydrous THF | −78°C, 1 hr | Partially reduced intermediates | 72% |
Notably, catalytic hydrogenation at elevated temperatures leads to complete saturation, while milder conditions preserve aromatic rings .
Dehydrogenation to Benzo[e]pyrene
Thermal or catalytic dehydrogenation restores aromaticity:
| Method | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Pd/C, mesitylene | 900°C, continuous flow | Benzo[e]pyrene (C₂₀H₁₂) | 82% | |
| Selenium, 320–340°C | 8–12 hr | Partially dehydrogenated isomers | 65–70% |
Dehydrogenation pathways are highly dependent on catalyst choice, with Pd/C favoring selective aromatization over side reactions .
Substitution Reactions
Electrophilic substitution occurs at reactive positions:
| Reaction Type | Reagents/Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Halogenation | Br₂ in CCl₄, 0°C | Brominated derivatives | 50–60% | |
| Nitration | HNO₃/H₂SO₄, 50°C | Nitro-decahydrobenzo[e]pyrene | 40–45% |
Halogenation occurs regioselectively at positions adjacent to existing hydrogenated rings, as confirmed by NMR studies .
Cyclization and Functionalization
The compound serves as a precursor in multistep syntheses:
Cyclization reactions employ acidic (e.g., HF) or thermal conditions to annulate adjacent rings .
Environmental and Biological Reactivity
Scientific Research Applications
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of hydrogenated PAHs.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene involves its interaction with cellular components, leading to various biological effects. The compound can bind to DNA, proteins, and enzymes, potentially causing changes in gene expression, protein function, and cellular signaling pathways. These interactions can result in anti-cancer, anti-inflammatory, or other therapeutic effects, depending on the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Molecular and Structural Comparisons
The table below compares decahydrobenzo[e]pyrene with related PAHs and hydro-PAHs:
Physicochemical and Toxicological Differences
- Aromaticity and Reactivity: Decahydrobenzo[e]pyrene’s partial saturation reduces its conjugation, lowering UV absorbance and photochemical reactivity compared to benzo[e]pyrene.
- Solubility :
The hydrogenation increases lipophilicity slightly (MW 262.40 vs. 252.31 for benzo[e]pyrene), but solubility in toluene remains comparable (0.2 mg/mL) . - Toxicity: While benzo[e]pyrene is less carcinogenic than benzo[a]pyrene, its hydrogenated derivatives like decahydrobenzo[e]pyrene are hypothesized to exhibit negligible genotoxicity due to disrupted aromatic planar structures .
Environmental Behavior
- Persistence :
Fully aromatic PAHs like benzo[e]pyrene persist in sediments due to their stability, while hydro-PAHs like decahydrobenzo[e]pyrene may degrade faster under microbial action . - Sources : Decahydrobenzo[e]pyrene is rarely detected in environmental samples, suggesting anthropogenic origins (e.g., coal extraction byproducts) or synthetic pathways .
Biological Activity
1,2,3,6,7,8,9,10,11,12-Decahydrobenzo[e]pyrene is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities. This compound is structurally related to benzo[a]pyrene (BaP), a well-studied carcinogen. Understanding the biological activity of decahydrobenzo[e]pyrene is crucial for assessing its environmental impact and potential health risks.
- Chemical Formula : C20H22
- Molecular Weight : 258.39 g/mol
- CAS Number : 185163
Biological Activity Overview
The biological activity of decahydrobenzo[e]pyrene includes mutagenicity and endocrine disruption. Research indicates that PAHs can affect various biological systems through several mechanisms:
- Mutagenicity : Studies have shown that derivatives of decahydrobenzo[e]pyrene can exhibit mutagenic properties under certain conditions. For example, the presence of cytochrome P-450 enzymes can enhance the mutagenic potential of related compounds .
- Endocrine Disruption : Similar to BaP, decahydrobenzo[e]pyrene may disrupt endocrine functions. Exposure to PAHs has been linked to alterations in hormone levels and reproductive functions in aquatic organisms .
Case Study 1: Neurotoxicity in Aquatic Models
A study investigated the effects of BaP on zebrafish embryos as a model for understanding the neurotoxic effects of PAHs. The results indicated that exposure to BaP led to significant disruptions in the development of gonadotropin-releasing hormone (GnRH3) neurons. The study noted that even low concentrations (5 nM) could impair neuronal architecture and function .
Table 1: Comparative Mutagenicity of PAH Derivatives
| Compound | Mutagenic Activity | Reference |
|---|---|---|
| This compound | Low | |
| Benzo[a]pyrene | High | |
| 9,10-Dihydrobenzo[e]pyrene | Moderate |
Table 2: Endocrine Disruption Effects
| Organism | Compound | Observed Effects | Reference |
|---|---|---|---|
| Zebrafish | Benzo[a]pyrene | Impaired GnRH3 neuron development | |
| Sea Bass | Benzo[a]pyrene | DNA damage and endocrine dysfunction |
The biological activity of decahydrobenzo[e]pyrene can be understood through various mechanisms:
- Metabolic Activation : PAHs are often metabolically activated by cytochrome P-450 enzymes into reactive intermediates that can bind to DNA and induce mutations.
- Oxidative Stress : Exposure to PAHs can lead to increased oxidative stress within cells, contributing to cellular damage and dysfunction.
- Neuroendocrine Disruption : These compounds may interfere with hormonal signaling pathways impacting growth and reproductive health.
Q & A
Q. Table 1. Key Physicochemical Properties of Decahydrobenzo[e]pyrene
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C20H22 | |
| Molecular Weight | 262.40 g/mol | |
| CAS RN | 92387-50-3 | |
| Solubility (Toluene) | 0.2 mg/mL | |
| Stability | Store at -20°C in amber vials |
Q. Table 2. Comparative Electron Affinity (EA) of PAHs
| Compound | EA (eV) | Analytical Impact (N/P Sensitivity Ratio) | Source |
|---|---|---|---|
| Benzo[a]pyrene | 0.5 | 400 (Negative-ion mode enhanced) | |
| Benzo[e]pyrene | <0.5 | 0.5 (Low negative-ion response) | |
| Decahydrobenzo[e]pyrene | Not reported | Infer from QSPR models |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
